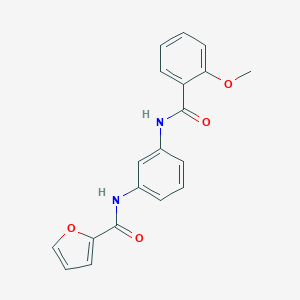![molecular formula C20H15N3O3 B246310 Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)
Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester, also known as 4-(N-pyridylcarbamoyl) benzhydrazide (PCB), is a compound that has been widely studied for its potential applications in various fields, including medicinal chemistry and materials science. PCB is a derivative of benzhydrazide, a class of compounds that has been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of PCB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, PCB has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade and downregulating anti-apoptotic proteins. PCB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a key role in tumor invasion and metastasis. In bacteria and fungi, PCB is believed to disrupt the cell membrane and inhibit DNA synthesis.
Biochemical and Physiological Effects:
PCB has been shown to have a range of biochemical and physiological effects. In cancer cells, PCB has been shown to inhibit cell proliferation and induce apoptosis. PCB has also been shown to inhibit angiogenesis (the formation of new blood vessels) and reduce tumor growth in animal models. In bacteria and fungi, PCB has been shown to inhibit growth and induce cell death. PCB has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
実験室実験の利点と制限
PCB has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available in large quantities. PCB is also stable under a range of conditions and can be stored for long periods of time without degradation. However, PCB has some limitations for use in lab experiments. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. PCB is also relatively toxic, with a half-maximal inhibitory concentration (IC50) in the micromolar range.
将来の方向性
There are several future directions for the study of PCB. In medicinal chemistry, PCB derivatives could be synthesized and tested for improved antitumor and antimicrobial activity. The use of PCB as a building block for the synthesis of novel organic materials could also be explored further. In addition, the mechanism of action of PCB could be further elucidated, and its potential use as a therapeutic agent for various diseases could be investigated. Finally, the development of new methods for the synthesis of PCB and its derivatives could be explored to improve yields and reduce costs.
合成法
The synthesis of PCB involves the condensation of Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester(aminomethyl)benzoic acid with pyridine-3-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (Figure 1). The resulting product is then esterified with phenyl chloroformate to yield PCB.
科学的研究の応用
PCB has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, PCB has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. PCB has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. In materials science, PCB has been investigated for its potential use as a building block for the synthesis of novel organic materials, such as metal-organic frameworks (MOFs).
特性
分子式 |
C20H15N3O3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H15N3O3/c24-19(17-7-4-12-21-14-17)23-22-13-15-8-10-18(11-9-15)26-20(25)16-5-2-1-3-6-16/h1-14H,(H,23,24)/b22-13+ |
InChIキー |
WHIOEHMATHMRLX-LPYMAVHISA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
溶解性 |
0.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)

![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)